molecular formula C20H20ClN3O2 B2491487 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421468-08-7

5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No.: B2491487
CAS No.: 1421468-08-7
M. Wt: 369.85
InChI Key: NQJODPWJMUVBNG-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and an imidazole moiety attached to a benzamide core

Mechanism of Action

Target of Action

It’s worth noting that compounds containing theimidazole moiety are known to interact with a broad range of targets due to their diverse chemical and biological properties . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that imidazole derivatives interact with their targets in a way that modulates these biological responses.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to their diverse effects.

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Given the diverse biological activities associated with imidazole derivatives , it can be inferred that these compounds likely induce a wide range of molecular and cellular changes.

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be performed under solvent-free conditions , suggesting that the synthesis process is environmentally friendly and potentially less susceptible to environmental contaminants.

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures, such as indole derivatives, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, ammonia, and an aromatic aldehyde under acidic conditions.

    Attachment of the propyl chain: The imidazole derivative is then reacted with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce the propyl chain.

    Coupling with benzamide: The resulting intermediate is then coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The imidazole ring can be reduced to an imidazoline under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazolin-1-yl)propyl)benzamide.

    Substitution: Formation of 5-azido-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-phenylethyl)benzamide: Similar structure but lacks the imidazole ring.

    5-chloro-2-methoxy-N-(3-(1H-imidazol-1-yl)propyl)benzamide: Similar structure but with a different substitution pattern on the imidazole ring.

    5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and benzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-26-18-9-8-16(21)14-17(18)20(25)23-10-5-12-24-13-11-22-19(24)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJODPWJMUVBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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